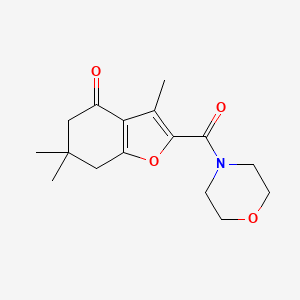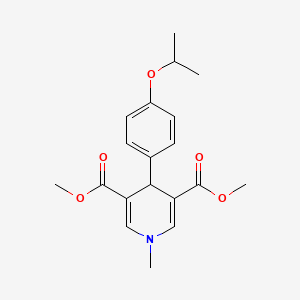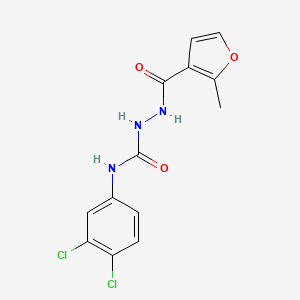![molecular formula C25H25N3O2 B5728865 N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide, commonly known as DEHPA, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. DEHPA is a member of the family of compounds known as hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=).
Wirkmechanismus
The mechanism of action of DEHPA is not fully understood, but it is believed to involve the formation of complexes with metal ions. DEHPA has been shown to selectively bind to certain metal ions, such as lanthanides and actinides, and form stable complexes. These complexes can be used for various applications, such as separation and purification of metals.
Biochemical and Physiological Effects:
DEHPA has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DEHPA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, DEHPA has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
DEHPA has several advantages as a chelating agent in lab experiments. It has high selectivity for certain metal ions, which allows for efficient separation and purification. DEHPA is also stable under a wide range of pH and temperature conditions. However, DEHPA has some limitations, such as its relatively low solubility in water and its sensitivity to oxidation.
Zukünftige Richtungen
There are several future directions for research on DEHPA. One potential application is in the extraction and purification of rare earth metals, which are used in many modern technologies. DEHPA could also be studied further for its potential use as a therapeutic agent, particularly for its anti-inflammatory and anti-tumor properties. Additionally, the mechanism of action of DEHPA could be further elucidated to better understand its interactions with metal ions.
Synthesemethoden
DEHPA can be synthesized by the reaction of diphenylacetylhydrazine with 4-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound with sodium dithionite. This method has been reported to yield DEHPA with high purity and yield.
Wissenschaftliche Forschungsanwendungen
DEHPA has been extensively studied in scientific research for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. DEHPA has also been studied for its potential use as a chelating agent in the extraction of rare earth metals from ores.
Eigenschaften
IUPAC Name |
N-[4-[(E)-N-[(2,2-diphenylacetyl)amino]-C-methylcarbonimidoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-3-23(29)26-22-16-14-19(15-17-22)18(2)27-28-25(30)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17,24H,3H2,1-2H3,(H,26,29)(H,28,30)/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSWLFADBDQJW-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)/C(=N/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{(1E)-1-[2-(diphenylacetyl)hydrazinylidene]ethyl}phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)




![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)